molecular formula C11H11ClN2OS B2825421 6-chloro-3-propan-2-yl-2-sulfanylidene-1H-quinazolin-4-one CAS No. 422527-01-3

6-chloro-3-propan-2-yl-2-sulfanylidene-1H-quinazolin-4-one

Cat. No. B2825421
CAS RN: 422527-01-3
M. Wt: 254.73
InChI Key: CTOKUMUYEIZYGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-chloro-3-propan-2-yl-2-sulfanylidene-1H-quinazolin-4-one is a chemical compound that belongs to the quinazolinone class of compounds. This compound has been extensively researched for its potential applications in the field of medicinal chemistry.

Scientific Research Applications

Histamine H4 Receptor Research

6-Chloro-3-propan-2-yl-2-sulfanylidene-1H-quinazolin-4-one has been identified in studies focusing on histamine H4 receptors. Specifically, quinazoline-containing H4 receptor compounds have been discovered, demonstrating potential in anti-inflammatory applications in vivo in rats (Smits et al., 2008).

Anticancer Activity

This compound has been linked to anticancer research, with studies indicating its utility in inhibiting EGFR-tyrosine kinase, an important target in antitumor therapy. Quinazoline derivatives have shown remarkable activity against specific cancer cell lines (Noolvi & Patel, 2013).

Antiviral Research

Research on quinazolin-4(3H)-ones, including derivatives of 6-chloro-3-propan-2-yl-2-sulfanylidene-1H-quinazolin-4-one, has shown promising results in antiviral activities against various viruses, including influenza and severe acute respiratory syndrome corona (Selvam et al., 2007).

Cytotoxic Evaluation for Cancer Therapy

Studies have also explored the cytotoxic effects of quinazolinone derivatives on cancer cell lines, providing insights into their potential use in cancer therapy (Hassanzadeh et al., 2019).

Antimalarial and Antibacterial Effects

The compound has been investigated for its antimalarial and antibacterial properties. Quinazolinesulfonamides, closely related to the compound , have shown substantial antimalarial activity (Elslager et al., 1984).

Development of Novel Antimicrobial Agents

Synthesized quinazolin-4(3H)-one derivatives have been evaluated for their potential as novel antimicrobial agents, indicating their utility in combating bacterial and fungal infections (Patel et al., 2010).

Antifungal Bioactivities

Research focusing on the synthesis of 3-alkylquinazolin-4-one derivatives, including those related to 6-chloro-3-propan-2-yl-2-sulfanylidene-1H-quinazolin-4-one, has highlighted their potential in antifungal applications (Ouyang et al., 2006).

AMPA Receptor Antagonists

Quinazolin-4-one derivatives have been studied as potential AMPA receptor antagonists, a pathway relevant in neuroscience and pharmacology (Chenard et al., 2001).

properties

IUPAC Name

6-chloro-3-propan-2-yl-2-sulfanylidene-1H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2OS/c1-6(2)14-10(15)8-5-7(12)3-4-9(8)13-11(14)16/h3-6H,1-2H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTOKUMUYEIZYGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=O)C2=C(C=CC(=C2)Cl)NC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-3-isopropyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

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